Methanone,(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-
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Overview
Description
Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolopyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom and a methoxy group on the pyrrolopyridine ring, along with a phenyl group attached to the methanone moiety, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- typically involves multi-step organic synthesis. One common method involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.
Methoxylation: The methoxy group can be introduced at the 4-position through a nucleophilic substitution reaction using a methoxy donor such as sodium methoxide.
Attachment of the Phenyl Group: The phenyl group can be attached to the methanone moiety through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-: Lacks the bromine atom, which may result in different reactivity and biological activity.
Methanone, (6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl-: Has an ethyl group instead of a phenyl group, which may influence its chemical properties and applications.
Uniqueness
Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- is unique due to the presence of both bromine and methoxy substituents on the pyrrolopyridine core, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(6-bromo-4-methoxypyrrolo[2,3-b]pyridin-1-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-12-9-13(16)17-14-11(12)7-8-18(14)15(19)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJFNBIDCBZMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CN2C(=O)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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